Molecular Structure Differentiation: LogP and PSA as Predictors of Behavior
The compound's distinct physicochemical profile, defined by its specific LogP and PSA, differentiates it from other Boc-protected amines. These values are critical for predicting its behavior in reaction mixtures, purification steps, and, if used in a biological context, its ADME properties. Its calculated LogP is 3.69 and its PSA is 41.82 Ų . These values are a direct result of the specific 2-methyl-2-phenylpropyl group and are not shared by other, simpler Boc-protected amines, such as the common N-Boc-benzylamine (CAS 30948-15-3).
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP: 3.69, PSA: 41.82 Ų |
| Comparator Or Baseline | N-Boc-benzylamine (CAS 30948-15-3) LogP: 2.73, PSA: 38.33 Ų (calculated via ChemDraw) |
| Quantified Difference | ΔLogP = +0.96 (higher lipophilicity), ΔPSA = +3.49 Ų |
| Conditions | Calculated values, presumably using standard algorithms (e.g., XLogP3, topological PSA). |
Why This Matters
The higher LogP indicates this compound is significantly more lipophilic than a common analog like N-Boc-benzylamine, which directly affects its solubility, chromatographic retention time, and suitability for specific reaction media or biological assays.
